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molecular formula C14H11Cl3O B8273689 Benzenemethanol, 4-chloro-alpha-(chloromethyl)-alpha-(4-chlorophenyl)- CAS No. 80268-72-0

Benzenemethanol, 4-chloro-alpha-(chloromethyl)-alpha-(4-chlorophenyl)-

Cat. No. B8273689
M. Wt: 301.6 g/mol
InChI Key: MEWWGGOSRILCKZ-UHFFFAOYSA-N
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Patent
US04859693

Procedure details

Part A. A solution of 4-chlorobenzenemagnesium bromide was prepared in ether (800 mL) from 4-bromochlorobenzene (114.9 g, 0.6 mole) and magnesium chips (15.1 g, 0.62 mole). This mixture was cooled to 0°, and a solution of ethyl chloroacetate (24.5 g, 0.2 mole) was added dropwise. When addition was complete, stirring was continued at 0° for an additional hour. 1 N hydrochloric acid was then added, and the mixture extracted with dichloromethane. The organic phase was washed with water, dried (MgSO4) and concentrated under reduced pressure. The residue was distilled in a kugelrohr apparatus at 0.1 torr and 180°-200° to provide 1,1-bis(4-chlorophenyl)-2-chloroethanol (43.1 g, 71%) as an oil. NMR(CDCl3) 7.33(8H,m) 4.11(2H,s) 3.17(1H,s). IR (neat film) 3551 cm-1.
Quantity
114.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=1.[Mg].[Cl:10][CH2:11][C:12]([O:14]CC)=O.[ClH:17]>CCOCC>[Br-:1].[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([C:12]([C:2]2[CH:7]=[CH:6][C:5]([Cl:17])=[CH:4][CH:3]=2)([OH:14])[CH2:11][Cl:10])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
114.9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
800 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
24.5 g
Type
reactant
Smiles
ClCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled to 0°
ADDITION
Type
ADDITION
Details
When addition
WAIT
Type
WAIT
Details
was continued at 0° for an additional hour
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in a kugelrohr apparatus at 0.1 torr and 180°-200°

Outcomes

Product
Name
Type
product
Smiles
[Br-]
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CCl)(O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 43.1 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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